Methyl 6-methoxynicotinate
Overview
Description
Methyl 6-methoxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, specifically a methyl ester of 6-methoxynicotinic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
Methyl 6-methoxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Safety and Hazards
“Methyl 6-methoxynicotinate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
Methyl 6-methoxynicotinate is a chemical compound that has been identified for its potential pharmacological properties . .
Mode of Action
Prostaglandins are a group of lipid compounds that are involved in dealing with injury or illness. They control processes such as inflammation, blood flow, and the formation of blood clots .
Biochemical Pathways
Given its potential role in promoting the release of prostaglandin d2, it may be involved in inflammatory pathways .
Result of Action
Its potential role in promoting the release of prostaglandin d2 suggests it may have effects on inflammation and other related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methoxynicotinate can be synthesized through the esterification of 6-methoxynicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:
Dissolution: 6-methoxynicotinic acid is dissolved in methanol.
Catalysis: A catalytic amount of sulfuric acid is added to the solution.
Reflux: The mixture is heated under reflux for several hours to ensure complete esterification.
Neutralization: The reaction mixture is then neutralized with a base such as sodium bicarbonate.
Extraction: The product is extracted using an organic solvent like dichloromethane.
Purification: The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methoxynicotinic acid.
Reduction: Reduction reactions can convert it to 6-methoxynicotinyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: 6-methoxynicotinic acid.
Reduction: 6-methoxynicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the methoxy group.
Ethyl 6-methoxynicotinate: An ethyl ester variant of 6-methoxynicotinic acid.
Methyl 6-methylnicotinate: A methyl ester of 6-methylnicotinic acid.
Uniqueness: Methyl 6-methoxynicotinate is unique due to the presence of the methoxy group at the 6-position of the nicotinic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
methyl 6-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLDWZNVBDRZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342940 | |
Record name | Methyl 6-methoxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-80-4 | |
Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26218-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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